2-methylnaphthalene-1,4-dione;7H-purin-6-amine
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Overview
Description
2-methylnaphthalene-1,4-dione;7H-purin-6-amine is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione, a naphthoquinone derivative, and 7H-purin-6-amine, a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromic acid or potassium permanganate . The reaction is carried out under controlled conditions to ensure the formation of the desired naphthoquinone derivative.
For the preparation of 7H-purin-6-amine, a common method involves the cyclization of appropriate precursors, such as 4,5-diaminopyrimidine, under acidic or basic conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 2-methylnaphthalene-1,4-dione involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products . Similarly, the industrial synthesis of 7H-purin-6-amine involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.
7H-purin-6-amine also participates in several reactions, such as:
Nucleophilic substitution: The amino group can be substituted with other nucleophiles.
Cyclization: Formation of fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher quinones and carboxylic acids.
Reduction: Formation of hydroquinones and dihydro derivatives.
Substitution: Introduction of halogens, alkyl, and aryl groups.
Scientific Research Applications
2-methylnaphthalene-1,4-dione and 7H-purin-6-amine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their roles in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis . It targets cellular enzymes and pathways involved in oxidative stress response .
7H-purin-6-amine acts by interfering with nucleic acid metabolism, inhibiting the synthesis of DNA and RNA . It targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting cellular replication and proliferation .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): A naphthoquinone derivative with similar redox properties.
Phthiocol: Another naphthoquinone with anticancer properties.
Adenine: A purine derivative involved in nucleic acid metabolism.
Uniqueness
2-methylnaphthalene-1,4-dione;7H-purin-6-amine is unique due to its combined structure, allowing it to exhibit both redox activity and nucleic acid interference . This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Methylnaphthalene-1,4-dione; 7H-purin-6-amine is a complex organic compound that combines naphthalene and purine moieties, resulting in a structure with significant potential for various biological activities. This article presents an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine is C₁₃H₉N₃O₂, with a molecular weight of approximately 307.31 g/mol. The compound features a naphthalene backbone with a dione functional group at the 1 and 4 positions and a purine structure at the 7H position. These structural elements contribute to its diverse chemical reactivity and potential biological functions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antioxidant defense mechanisms. Key findings include:
- Anti-Cancer Properties : Preliminary studies suggest that 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine may act as an anti-cancer agent by interacting with cellular mechanisms involved in proliferation and apoptosis. Its structural similarity to known anti-cancer compounds positions it as a potential lead in drug development.
- Antioxidant Activity : The compound has shown promising antioxidant properties, which may help protect cells from oxidative stress. This is critical for maintaining cellular integrity and function.
The mechanism of action for 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine involves its interaction with various biological targets:
- Enzyme Interaction : Studies have indicated that this compound may bind to specific enzymes involved in cell signaling pathways, potentially modulating their activity. Understanding these interactions is vital for assessing its therapeutic potential and safety profile.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, a comparison with structurally similar compounds is provided:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylnaphthalene-1,4-diamine | C₁₁H₁₅N₂ | Contains amine groups; known for vitamin K activity. |
Naphthoquinone | C₁₁H₈O₂ | Simple dione structure; used in various biochemical applications. |
Purine | C₅H₄N₄ | Base structure for nucleic acids; essential for genetic information. |
This table highlights the unique combination of naphthalene and purine features in 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, which may confer distinct biological activities not present in simpler analogs.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Activity : Related compounds have shown antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
- Cytotoxicity Studies : Research involving purine-based compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine .
Properties
CAS No. |
651031-70-8 |
---|---|
Molecular Formula |
C16H13N5O2 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-methylnaphthalene-1,4-dione;7H-purin-6-amine |
InChI |
InChI=1S/C11H8O2.C5H5N5/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;6-4-3-5(9-1-7-3)10-2-8-4/h2-6H,1H3;1-2H,(H3,6,7,8,9,10) |
InChI Key |
GSCLUYLPCGLSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
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